

A Comparative Lipidomic Analysis of Apiaceae Family Seed Oils

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Compound of Interest

Compound Name: Methyl petroselinate

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The Apiaceae family, commonly known as the carrot, celery, or parsley family, encompasses a diverse range of aromatic plants cultivated worldwide for their culinary and medicinal properties. The seeds of these plants are a rich source of oils characterized by a unique lipid profile, notably the presence of high concentrations of petroselinic acid. This guide provides a comparative lipidomic overview of commercially significant Apiaceae seed oils, supported by experimental data to inform research and development in pharmaceuticals, nutraceuticals, and cosmetics.

Quantitative Lipid Profile of Apiaceae Seed Oils

The lipid composition of Apiaceae seed oils is distinct from most common vegetable oils due to the predominance of petroselinic acid (C18:1n-12), a positional isomer of oleic acid. This unique fatty acid, along with other lipid components, contributes to the oils' specific physical, chemical, and biological properties. The following tables summarize the quantitative data on the fatty acid, triacylglycerol, and minor bioactive lipid content of several key Apiaceae seed oils.

Table 1: Comparative Fatty Acid Composition of Apiaceae Seed Oils (% of Total Fatty Acids)

Fatty Acid	Carrot (Daucus carota)	Celery (Apium graveolens)	Parsley (Petroselinum crispum)	Caraway (Carum carvi)	Anise (Pimpinella anisum)	Cumin (Cuminum cyminum)	Fennel (Foeniculum vulgare)	Dill (Anethum graveolens)	Coriander (Coriandrum sativum)
Saturated									
Palmitic (C16:0)	4.1[1]	3.9[1]	3.7[1]	4.6[1]	4.5-12.7	8.0-13.6	2.6-6.5	3.0-5.0	2.9-4.4[2]
Stearic (C18:0)	0.65[1]	1.4[1]	0.70[1]	1.2[1]	1.0-4.0	1.0-2.5	0.5-2.0	1.0-2.0	0.6-1.1[2]
Unsaturated									
Petroselinic (C18:1 n-12)	68.1[1]	64.3[1]	75.1[1]	40.6[1]	55.43[3]	61.13[3]	79.3[3]	79.9-87.2[4]	67.1-81.9[2][4]
Oleic (C18:1 n-9)	13.9[1]	8.1[1]	7.9[1]	16.7[1]	10.0-25.0	15.0-25.0	10.0-20.0	3.0-8.0	8.1-9.2[2]
Linoleic (C18:2 n-6)	11.5[1]	18.0[1]	11.3[1]	33.9[1]	13.16[3]	25.82[3]	13.16[3]	5.0-10.0	14.2-18.5[2]
Linolenic (C18:3 n-3)	0.23[1]	0.57[1]	0.17[1]	0.47[1]	<1.0	<1.0	<1.0	<1.0	<1.0

Note: Values are presented as ranges or representative percentages from cited literature. Composition can vary based on cultivar, growing conditions, and extraction method.

Table 2: Major Triacylglycerol (TAG) Species in Apiaceae Seed Oils (% of Total TAGs)

Triacylglycerol (Ps=Petroselinoyl, O=Oleoyle, L=Linoleoyl)	Carrot (Daucus carota)	Celery (Apium graveolens)	Parsley (Petroselinum crispum)	Caraway (Carum carvi)
Tripetroselinin (PsPsPs)	38.7-55.3[1]	38.7-55.3[1]	55.3[1]	11.4[1]
Oleoildipetroselinin (OPsPs)	10.8	10.0	17.1	9.6
Linoleoildipetroselinin (LPsPs)	16.0	21.2	22.6	12.1
Dioleoildipetroselinin (OOPs)	-	-	-	-
Dilinoleoildipetroselinin (LLPs)	-	-	-	-
Oleoillinoleoildipetroselinin (OLPs)	-	-	-	-

Source: Adapted from Destailats et al. (2003)[5]. Values are representative.

Table 3: Tocopherol and Sterol Content of Selected Apiaceae Seed Oils (mg/kg)

Bioactive Compound	Carrot (<i>Daucus carota</i>)
Tocopherols	
α-tocopherol	2.01[6][7]
γ-tocopherol	-
Sterols	
Campesterol	203.2[6][7]
Stigmasterol	-
β-sitosterol	-
Total Sterols	2960.4[6][7]

Note: Data on minor bioactive components is less comprehensive and varies significantly in the literature. Further research is needed for a complete comparative profile.

Experimental Protocols

The following sections detail the generalized methodologies for the extraction and analysis of lipids from Apiaceae seeds, based on common laboratory practices.

Lipid Extraction from Seeds

A modified Bligh and Dyer method is commonly employed for the efficient extraction of total lipids from plant seeds.[8]

- **Sample Preparation:** Seeds are finely ground to a powder to increase the surface area for solvent penetration. For quantitative analysis, the moisture content is determined to report results on a dry weight basis.
- **Solvent Extraction:** The ground seed material is homogenized with a chloroform:methanol (1:2, v/v) mixture.
- **Phase Separation:** Chloroform and water are added to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v), which induces phase separation.

- **Lipid Recovery:** The mixture is centrifuged to facilitate the separation of the lower chloroform phase, containing the lipids, from the upper aqueous phase. The lipid-rich chloroform layer is carefully collected.
- **Washing:** The chloroform extract is washed with a dilute salt solution (e.g., 1 M KCl) to remove any non-lipid contaminants.[\[9\]](#)
- **Drying and Storage:** The solvent is evaporated from the final chloroform phase under a stream of nitrogen, and the resulting lipid extract is weighed and stored at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is the standard method for the qualitative and quantitative analysis of fatty acids, which are first converted to their volatile fatty acid methyl esters (FAMES).[\[10\]](#)

- **Transesterification:** The extracted lipids are transesterified to FAMES. A common method involves heating the lipid sample with methanolic HCl or boron trifluoride-methanol solution.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **FAME Extraction:** After cooling, water and a non-polar solvent (e.g., hexane or heptane) are added to the reaction mixture. The upper organic layer containing the FAMES is collected.
- **GC-MS Analysis:**
 - **Injection:** A small volume (typically 1 µL) of the FAMES solution is injected into the GC-MS system.
 - **Separation:** The FAMES are separated on a capillary column (e.g., a polar phase like FAMEWAX or a biscyanopropyl phase for cis/trans isomer separation). The oven temperature is programmed to ramp up to elute the FAMES based on their boiling points and polarity.[\[10\]](#)[\[12\]](#)
 - **Detection and Identification:** As the FAMES elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a spectral library (e.g., NIST) for identification.

- Quantification: The relative percentage of each fatty acid is determined by integrating the area under its corresponding peak in the chromatogram.

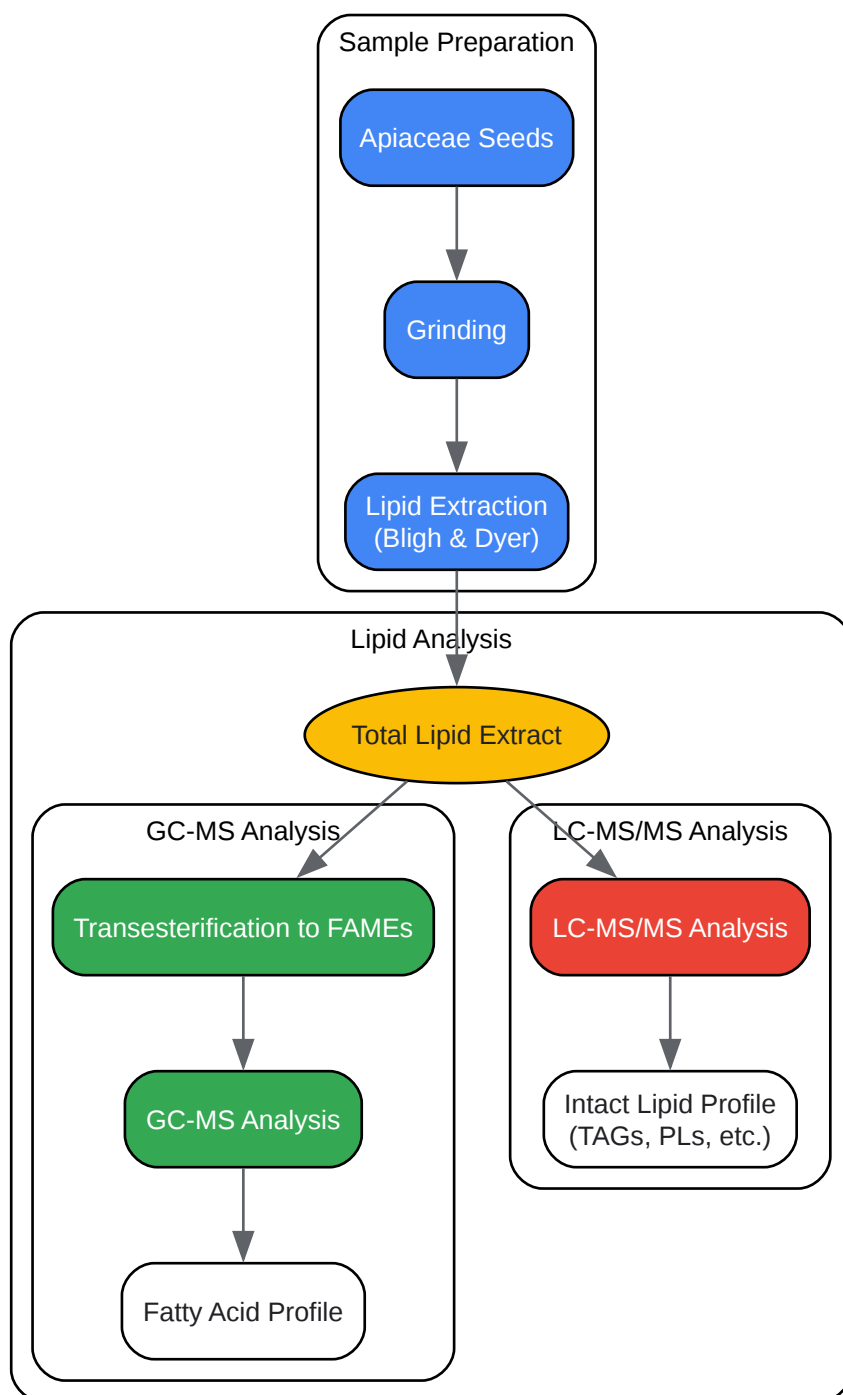
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipid Profiling

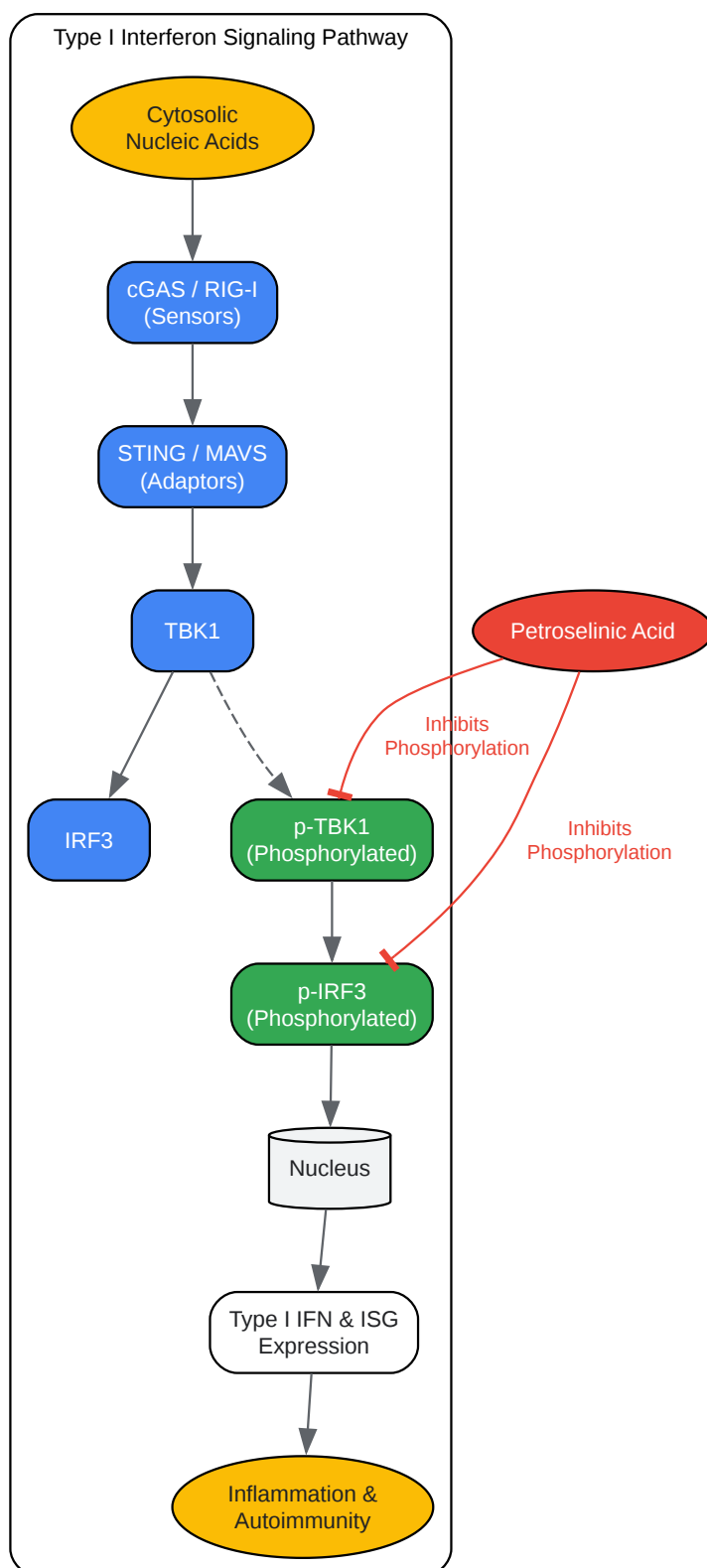
LC-MS/MS allows for the analysis of intact lipid species without derivatization, providing detailed information on the lipidome, including triacylglycerols and phospholipids.^{[13][14]}

- Sample Preparation: The total lipid extract is dissolved in an appropriate solvent mixture, such as methanol/chloroform.
- LC Separation: The lipid extract is injected onto a liquid chromatography system, typically using a reverse-phase C18 or a HILIC column for separation based on polarity. A gradient elution with solvents like acetonitrile, isopropanol, and water is commonly used.
- MS/MS Analysis:
 - Ionization: The eluted lipids are ionized, typically using electrospray ionization (ESI) in both positive and negative modes to detect a wider range of lipid classes.
 - MS1 Scan: A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact lipid molecules.
 - MS2 Fragmentation: Precursor ions of interest from the MS1 scan are selected and fragmented to produce product ion spectra (MS2). These fragmentation patterns provide structural information, such as the fatty acyl chain composition of glycerolipids.
 - Lipid Identification: The accurate mass measurements from the MS1 scan and the fragmentation patterns from the MS2 scans are used to identify the lipid species by searching against lipid databases (e.g., LIPID MAPS).

Visualizations

Experimental Workflow for Lipidomic Profiling





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